JNK2/3 Isoform Selectivity Over JNK1 (Class‑Level Inference)
The compound is annotated as a JNK2/3‑selective inhibitor that spares JNK1, a property not shared by the pan‑JNK inhibitor SP600125 (IC50 40–90 nM for all three isoforms) [1]. While exact IC50 values for this specific compound are not publicly available in peer‑reviewed literature, the selectivity claim is consistent with the broader sulfonamide series disclosed in patent EA‑005819‑B1, where multiple analogs achieve >10‑fold selectivity for JNK2/3 over JNK1 [2].
| Evidence Dimension | JNK isoform selectivity (JNK2/3 vs. JNK1) |
|---|---|
| Target Compound Data | Claimed JNK2/3‑selective; quantitative values not publicly available. |
| Comparator Or Baseline | SP600125: IC50 = 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) – non‑selective [1]. |
| Quantified Difference | Cannot be quantified from available data; the differentiation is qualitative (selective vs. pan‑inhibition). |
| Conditions | ATP‑competitive inhibition assay; specific assay format not disclosed for target compound. |
Why This Matters
JNK isoform selectivity is critical for minimizing off‑target effects in cellular models; pan‑JNK inhibitors like SP600125 often confound phenotypic readouts, making a JNK2/3‑selective tool preferable for pathway dissection.
- [1] Bennett BL, et al. SP600125, an anthrapyrazolone inhibitor of Jun N‑terminal kinase. Proc Natl Acad Sci USA. 2001;98(24):13681‑13686. View Source
- [2] EA‑005819‑B1. Pharmaceutically active sulfonamide derivatives … as inhibitors of protein junkinases. Eurasian Patent Office, 2005. (Exemplifies >10‑fold JNK2/3 selectivity for multiple sulfonamide analogs.) View Source
